

Precision Linkerology: Technical Guide to BocNH-PEG11-OH

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: BocNH-PEG11-OH

CAS No.: 1556847-53-0

Cat. No.: B3105902

[Get Quote](#)

Executive Summary & Chemical Identity

In the realm of targeted protein degradation (TPD), the linker is not merely a bridge; it is a thermodynamic and kinetic tuner of the ternary complex. **BocNH-PEG11-OH** (CAS: 1556847-53-0) represents a critical class of discrete polyethylene glycol (dPEG) linkers. Unlike polydisperse PEGs used in formulation, this molecule offers a defined chain length (11 ethylene oxide units), ensuring the exact molecular weight reproducibility required for structure-activity relationship (SAR) studies and CMC (Chemistry, Manufacturing, and Controls) compliance.

This guide analyzes the sourcing, purity characterization, and synthetic utility of **BocNH-PEG11-OH**, specifically within the context of PROTAC® (Proteolysis Targeting Chimera) development.

Chemical Specifications

Property	Specification
Chemical Name	tert-Butyl (32-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontyl)carbamate
Common Name	BocNH-PEG11-OH; Boc-PEG11-alcohol
CAS Number	1556847-53-0
Molecular Formula	C ₂₇ H ₅₅ NO ₁₃
Molecular Weight	601.73 g/mol
Purity Standard	≥95% (HPLC), Monodisperse (Single molecular weight species)
Solubility	Soluble in DCM, DMF, DMSO, Methanol, Water
Appearance	Colorless to light yellow viscous liquid or low-melting solid

Supplier Landscape & Purity Analysis

The transition from "research grade" to "development grade" hinges on purity. For **BocNH-PEG11-OH**, the critical quality attribute (CQA) is monodispersity.

The "n ± 1" Problem

Standard PEG polymerization yields a Gaussian distribution of chain lengths. However, **BocNH-PEG11-OH** is synthesized via stepwise oligomerization to ensure exactly 11 units. Lower-tier suppliers may supply a "quasi-PEG11" which is actually a mixture (e.g., n=9 to n=13).

- Impact: Impurities with different chain lengths affect the linker's entropic penalty upon binding, potentially altering the IC₅₀/DC₅₀ of the final PROTAC.

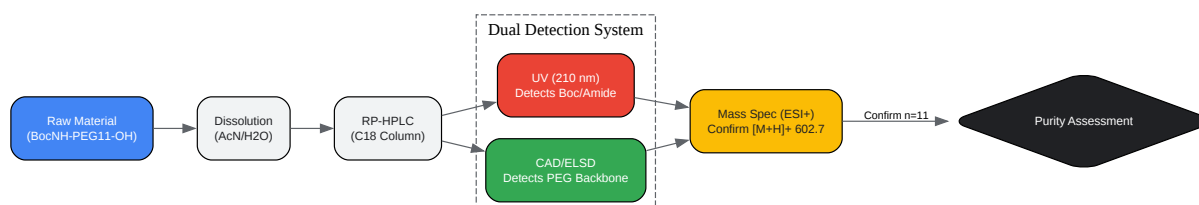
Supplier Comparison (Field Data)

Note: Purity specifications are based on certificates of analysis (CoA) typical for these tiers.

Supplier Tier	Representative Vendors	Purity Spec	Detection Method	Recommended Use
Tier 1 (Premium)	BroadPharm, PurePEG, Vector Labs	≥97% (dPEG)	HPLC-CAD + MS	Late-stage Lead Op, CMC, GLP Tox
Tier 2 (Standard)	MedChemExpress, TargetMol, BOC Sci	≥95%	HPLC-UV (210nm)	HTS Library Synthesis, Hit-to-Lead
Tier 3 (Bulk/Aggregator)	MolPort, AKos	Variable	Varies	Rough scoping, Scale-up (with in-house purification)

Quality Control Workflow

Since the PEG backbone lacks strong UV chromophores (only the Boc group absorbs weakly at <220 nm), standard UV-HPLC is often insufficient for detecting non-Bocylated PEG impurities. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is mandatory for rigorous QC.



[Click to download full resolution via product page](#)

Figure 1: Recommended Quality Control workflow. Note the necessity of CAD/ELSD for detecting truncated PEG impurities that may lack the Boc chromophore.

Experimental Protocols

The bifunctional nature of **BocNH-PEG11-OH** allows for versatile synthetic strategies. The following protocols are optimized for high yield and minimal side reactions.

Protocol A: Hydroxyl Activation (Mesylation)

To couple the PEG linker to a ligand (e.g., a phenol or amine on the Warhead/E3 ligand), the hydroxyl group is typically converted to a leaving group.

Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

Mechanism: Nucleophilic attack of the hydroxyl oxygen on the sulfonyl sulfur.

- Dissolution: Dissolve **BocNH-PEG11-OH** (1.0 eq) in anhydrous DCM (0.1 M concentration) under N₂ atmosphere.
- Base Addition: Cool to 0°C. Add TEA (1.5 eq) dropwise.
- Activation: Add MsCl (1.2 eq) dropwise over 10 minutes. Maintain 0°C for 30 mins, then warm to RT for 2 hours.
- Workup: Wash with 1M HCl (cold), then saturated NaHCO₃, then brine. Dry over Na₂SO₄.
- Validation: TLC (MeOH/DCM 1:10) should show a shift. ESI-MS should show [M+H]⁺ ≈ 679.7 (Mesylated adduct).

Protocol B: Boc Deprotection (N-Terminus Exposure)

Used after the OH-end has been conjugated to the first ligand.

Reagents: Trifluoroacetic acid (TFA), DCM.

- Preparation: Dissolve the Boc-protected intermediate in DCM.
- Acidolysis: Add TFA to achieve a final ratio of 1:4 (TFA:DCM). Note: High concentrations of TFA (1:1) can degrade long PEG chains over extended times; 20% is safer.

- Reaction: Stir at RT for 1–2 hours. Monitor by HPLC-MS (loss of Boc mass -100 Da).
- Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.
 - Critical Step: The resulting amine will be a TFA salt. Ensure neutralization (e.g., with DIPEA) during the next coupling step.

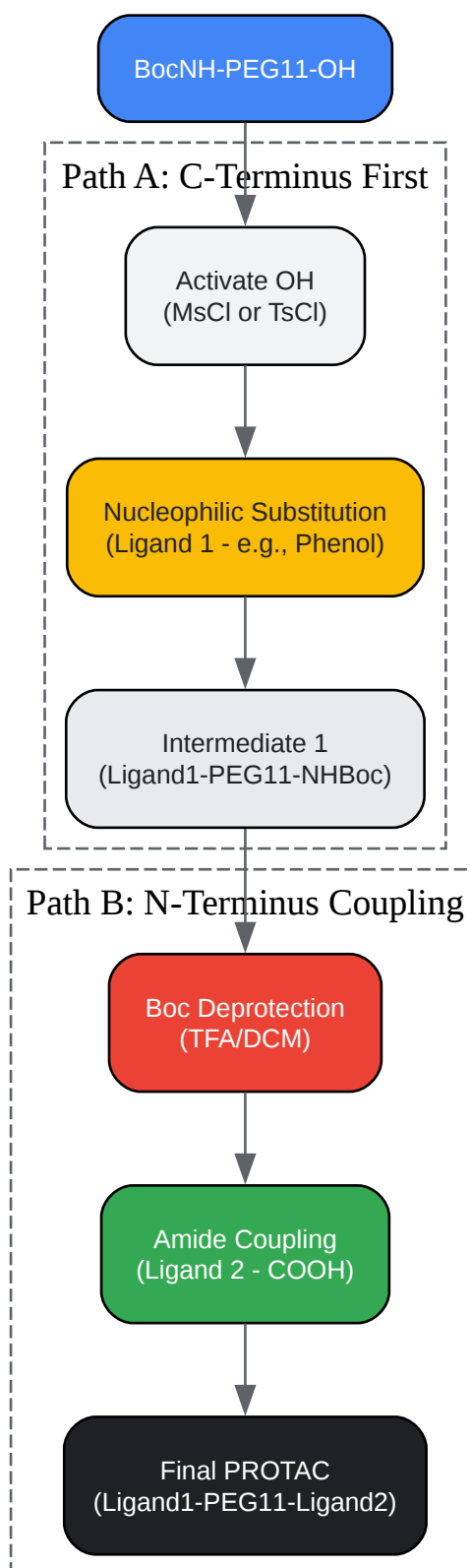
Strategic Linkerology: Why PEG11?

In PROTAC design, the linker length determines the "reach" between the E3 ligase and the Protein of Interest (POI).

- The "Goldilocks" Zone: PEG11 provides an extended length of approximately 40–45 Å (assuming ~3.5 Å per PEG unit in a zigzag conformation). This is often required for large E3/POI complexes where the binding pockets are deeply buried or distant.
- Solubility (The "PEG Effect"): Long lipophilic linkers (alkyl chains) often ruin the physicochemical properties of a drug. PEG11 adds significant hydrophilicity, countering the lipophilicity of warheads like VHL ligands or Thalidomide derivatives, thereby improving the Topological Polar Surface Area (TPSA) and solubility.
- Flexibility: The high conformational freedom of PEG11 allows the ternary complex to sample multiple orientations, maximizing the probability of finding a productive ubiquitination zone.

Synthesis Workflow: PROTAC Assembly

The following diagram illustrates the convergent synthesis strategy typically employed with **BocNH-PEG11-OH**.



[Click to download full resolution via product page](#)

Figure 2: Convergent synthesis workflow utilizing **BocNH-PEG11-OH**. Path A prioritizes the alkylation of the hydroxyl group before exposing the amine, preventing self-polymerization.

Handling & Storage Best Practices

- **Hygroscopicity:** PEG derivatives are extremely hygroscopic. Moisture absorption leads to hydrolysis of activated esters or difficulty in weighing precise stoichiometry.
- **Storage:** Store at -20°C under an inert atmosphere (Argon/Nitrogen).
- **Thawing:** Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold product.
- **Stability:** The Boc group is acid-labile; avoid exposure to acidic fumes in storage. The ether linkages in PEG are susceptible to oxidative degradation (peroxide formation) over long periods; store in the dark.

References

- An, S., et al. (2018).[1] "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs." [1] EBioMedicine.[1]
- Troup, R. I., et al. (2020).[2] "Current strategies for the design of PROTAC linkers: a critical review." Explor Target Antitumor Ther.
- BroadPharm. "Boc-NH-PEG11-OH Product Specifications." BroadPharm Catalog. (Note: Verify specific catalog number BP-22801 vs structure on landing page).
- MedChemExpress. "Boc-NH-PEG11-OH Datasheet." MCE.
- PurePEG. "Discrete PEG Advantages." PurePEG Technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. biochempeg.com \[biochempeg.com\]](https://www.biochempeg.com)
- To cite this document: BenchChem. [Precision Linkerology: Technical Guide to BocNH-PEG11-OH]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3105902/docs#precision-linkerology-technical-guide-to-bocnh-peg11-oh\]](https://www.benchchem.com/product/b3105902/docs#precision-linkerology-technical-guide-to-bocnh-peg11-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

